molecular formula C16H29ClN2O4 B1677507 オセルタミビル酸 CAS No. 204255-09-4

オセルタミビル酸

カタログ番号: B1677507
CAS番号: 204255-09-4
分子量: 348.9 g/mol
InChIキー: OHEGLAHLLCJYPX-ONAKXNSWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Treatment of Influenza

Oseltamivir acid is widely used for treating both influenza A and influenza B infections. Clinical trials have demonstrated its efficacy in reducing the duration and severity of influenza symptoms when administered early in the course of infection. For instance, a pooled analysis indicated that treatment with oseltamivir significantly reduced the duration of illness among hospitalized adults, with a notable reduction in mortality rates among high-risk patients, such as those with hematological malignancies undergoing stem cell transplantation .

Prophylaxis in High-Risk Populations

Oseltamivir has also been shown to be effective in preventing influenza infection among close contacts of infected individuals. A study found that a daily dose of 75 mg for seven days provided protective efficacy rates of 89% for individuals and 86% for households exposed to influenza . This prophylactic use is particularly crucial during outbreaks or in settings like nursing homes where vulnerable populations reside.

Pharmacokinetics and Toxicology Studies

Research on oseltamivir acid has included extensive pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion. Studies have indicated that oseltamivir is well-tolerated with a high safety margin across various populations, including children and immunocompromised patients . Toxicological assessments have also been conducted to evaluate its environmental impact, particularly concerning aquatic toxicity .

Combination Therapies

Investigations into combination therapies involving oseltamivir acid have gained traction. For example, studies have explored the co-administration of oseltamivir with probenecid to enhance its antiviral efficacy by increasing plasma levels through reduced renal clearance . This approach could be particularly beneficial during influenza pandemics when drug supplies may be limited.

Efficacy in Immunocompromised Patients

A significant case study involved immunocompromised patients who received oseltamivir during influenza outbreaks. The results showed a marked decrease in pneumonia rates among those treated with oseltamivir compared to those who did not receive antiviral therapy. Specifically, only 12% of treated patients developed pneumonia compared to 48% in the control group .

Pediatric Safety Concerns

While oseltamivir is effective in treating influenza in children, concerns regarding adverse effects have been documented. Reports have linked oseltamivir use to neuropsychiatric events in pediatric populations, prompting ongoing research into its safety profile . These findings underscore the importance of monitoring and assessing risks associated with antiviral treatments.

Data Summary Table

ApplicationDescriptionEfficacy/Findings
Treatment of InfluenzaReduces duration and severity of symptomsSignificant reduction in illness duration; lower mortality rates
ProphylaxisPrevents infection in close contacts89% efficacy for individuals; 86% for households
PharmacokineticsStudies on absorption and safety marginHigh safety margin; well-tolerated across populations
Combination TherapiesCo-administration with probenecid to enhance efficacyIncreased plasma levels; potential use during pandemics
Immunocompromised PatientsEvaluated efficacy during outbreaksReduced pneumonia incidence; improved outcomes
Pediatric SafetyConcerns over neuropsychiatric eventsOngoing research needed; monitoring required

作用機序

Target of Action

Oseltamivir acid, also known as oseltamivir carboxylate, is a potent and selective inhibitor of influenza virus neuraminidase enzymes . These enzymes are glycoproteins found on the surface of the influenza virus . Neuraminidase plays a crucial role in the life cycle of the influenza virus, facilitating its release from infected host cells .

Mode of Action

Oseltamivir acid exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme . This inhibition prevents the release of new virus particles from the host cells, thereby impairing influenza virus replication and limiting its infectivity . It selectively inhibits neuraminidase-mediated hydrolysis of host sialic acid residues bound to budding virions, a necessary step in influenza replication .

Biochemical Pathways

The inhibition of neuraminidase by oseltamivir acid blocks the release of progeny virions from infected cells . This action disrupts the viral replication process and limits the pathogenicity of the influenza virus . The binding process of oseltamivir and neuraminidase involves multiple metastable states and major binding pathways, including the transfer of oseltamivir from the secondary sialic acid binding site to the catalytic site .

Pharmacokinetics

Oseltamivir is ingested as a prodrug (oseltamivir phosphate) that is rapidly converted by hepatic esterases into the active metabolite, oseltamivir carboxylate . The pharmacokinetics of oseltamivir and oseltamivir carboxylate are dose-proportional after repeated doses of up to 500 mg twice daily . This predictable profile means that oseltamivir is suitable for use in diverse patient populations, including young children, elderly patients, various ethnic groups, and those with renal or hepatic impairment .

Result of Action

The clinical benefit of oseltamivir is greatest when administered within 48 hours of the onset of influenza symptoms . Early antiviral treatment can shorten the duration of fever and illness symptoms, and may reduce the risk of some complications, including pneumonia and respiratory failure .

Action Environment

The action of oseltamivir acid can be influenced by environmental factors. For instance, oseltamivir has been found to be persistent in wastewater treatment plants and can find its way into surface and groundwater sources . This environmental presence of oseltamivir raises concerns about potential ecotoxicological risks . Furthermore, the exposure of oseltamivir might be significantly increased in conditions with elevated cirrhosis severity, which might be associated with a higher risk of adverse drug effects .

生化学分析

Biochemical Properties

Oseltamivir acid interacts with the neuraminidase enzyme of the influenza virus . This enzyme is responsible for cleaving sialic acid residues on the host cell surface, a necessary step for the virus to bud from the host cell and continue its replication cycle . By inhibiting this enzyme, oseltamivir acid prevents the release of new virus particles, thereby limiting the spread of the virus within the host .

Cellular Effects

Oseltamivir acid has a significant impact on the function of cells infected with the influenza virus. By inhibiting the neuraminidase enzyme, it prevents the release of new virus particles from the host cell, thereby limiting the spread of the virus within the host . This can lead to a reduction in the severity and duration of influenza symptoms .

Molecular Mechanism

Oseltamivir acid exerts its effects at the molecular level by binding to the neuraminidase enzyme on the surface of the influenza virus . This binding inhibits the enzyme’s activity, preventing it from cleaving sialic acid residues on the host cell surface . This inhibition blocks the release of new virus particles from the host cell, thereby limiting the spread of the virus .

Temporal Effects in Laboratory Settings

In laboratory settings, oseltamivir acid has been shown to reduce the time to first alleviation of influenza symptoms . Its effectiveness decreases significantly if administration is delayed beyond 48 hours after the onset of symptoms . This highlights the importance of early treatment with oseltamivir acid in managing influenza infections .

Dosage Effects in Animal Models

In animal models, the effects of oseltamivir acid have been shown to vary with dosage . While specific dosage effects can depend on the particular animal model and strain of influenza virus used, generally, higher doses of oseltamivir acid result in greater reductions in viral shedding and symptom severity .

Metabolic Pathways

Oseltamivir acid is involved in the metabolic pathway of the influenza virus. It acts by inhibiting the neuraminidase enzyme, which plays a crucial role in the virus’s replication cycle . This inhibition disrupts the virus’s ability to spread within the host, effectively limiting the progression of the infection .

Transport and Distribution

Oseltamivir acid is transported and distributed within cells and tissues via the bloodstream . After oral administration, it is rapidly converted by hepatic esterases into its active form . It then penetrates sites of infection at concentrations sufficient to inhibit viral replication .

Subcellular Localization

The subcellular localization of oseltamivir acid is primarily within the cytoplasm of cells . This is where the drug exerts its antiviral activity, inhibiting the neuraminidase enzyme and preventing the release of new virus particles from the host cell .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of oseltamivir acid typically begins with shikimic acid, a naturally occurring compound found in Chinese star anise. The process involves several steps:

Industrial Production Methods: The industrial production of oseltamivir acid involves large-scale synthesis starting from shikimic acid. The process has been optimized to ensure high yields and purity. The key steps include:

化学反応の分析

Types of Reactions: Oseltamivir acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of oseltamivir acid, which can have different pharmacological properties .

類似化合物との比較

Comparison:

Oseltamivir acid stands out due to its oral bioavailability and widespread use in treating and preventing influenza.

生物活性

Oseltamivir acid, the active metabolite of oseltamivir (commonly known as Tamiflu), is primarily recognized for its role as a neuraminidase inhibitor in the treatment of influenza. This article delves into its biological activity, efficacy, and pharmacological properties, supported by data tables and research findings.

Oseltamivir acid acts by inhibiting the neuraminidase enzyme on the surface of the influenza virus. This inhibition prevents the virus from cleaving sialic acid residues on the host cell surface, which is essential for viral release and spread. The compound exhibits selectivity toward viral neuraminidases over human sialidases, although some studies indicate limited inhibitory effects on human sialidases NEU1, NEU3, and NEU4 at higher concentrations .

Pharmacokinetics

The pharmacokinetics of oseltamivir acid highlight its rapid absorption and conversion from oseltamivir. Key pharmacokinetic parameters include:

ParameterValue
Elimination Half-Life5.1 hours for oseltamivir acid
Peak Plasma ConcentrationAchieved within 2-4 hours after administration
BioavailabilityApproximately 80%

Oseltamivir is administered orally and undergoes hepatic metabolism to produce oseltamivir acid, which is responsible for its antiviral activity.

Efficacy in Clinical Studies

Numerous clinical trials have demonstrated the efficacy of oseltamivir in treating influenza:

  • Reduction in Illness Duration : A pivotal study found that oseltamivir significantly reduced the duration of influenza symptoms by approximately 30% compared to placebo (from 97 hours to about 74 hours) across various dosages .
  • Secondary Complications : Oseltamivir treatment resulted in a lower incidence of secondary complications such as bronchitis and sinusitis (7% in treated groups vs. 15% in placebo) .
  • Prevention of Influenza : A study showed that oseltamivir provided an 89% protective efficacy against influenza among close contacts of infected individuals .

Case Studies

  • Immunocompromised Patients : In a retrospective analysis involving patients with hematological malignancies, oseltamivir was associated with a significant reduction in pneumonia incidence (12% vs. 48% in untreated patients) and improved survival rates .
  • Household Transmission : Another case study highlighted the effectiveness of oseltamivir in preventing household transmission of influenza, demonstrating a high protective efficacy rate among treated individuals .
  • Cancer Cell Lines : Recent research evaluated new analogues of oseltamivir against various cancer cell lines, indicating potential broader therapeutic applications beyond antiviral activity .

Resistance and Structural Insights

Resistance to oseltamivir has been documented, particularly among certain influenza strains. Mutations in the neuraminidase enzyme can significantly decrease the binding affinity of oseltamivir acid. For instance, mutations such as His274Tyr and Asn294Ser have been shown to reduce inhibition by factors of 265 and 81 respectively . Structural studies using X-ray crystallography have elucidated these resistance mechanisms by detailing conformational changes in neuraminidase upon binding with oseltamivir.

特性

CAS番号

204255-09-4

分子式

C16H29ClN2O4

分子量

348.9 g/mol

IUPAC名

ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride

InChI

InChI=1S/C16H28N2O4.ClH/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H/t13-,14+,15+;/m0./s1

InChIキー

OHEGLAHLLCJYPX-ONAKXNSWSA-N

SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O

異性体SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC.Cl

正規SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.Cl

外観

Solid powder

Key on ui other cas no.

187227-45-8

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Oseltamivir hydrochloride

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oseltamivir acid
Reactant of Route 2
Oseltamivir acid
Reactant of Route 3
Oseltamivir acid
Reactant of Route 4
Reactant of Route 4
Oseltamivir acid
Reactant of Route 5
Oseltamivir acid
Reactant of Route 6
Oseltamivir acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。